molecular formula C7H5Br2I B071322 3,5-Dibromo-4-iodotoluene CAS No. 175278-10-1

3,5-Dibromo-4-iodotoluene

Cat. No.: B071322
CAS No.: 175278-10-1
M. Wt: 375.83 g/mol
InChI Key: VLVXYJATBIXIPF-UHFFFAOYSA-N
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Description

3,5-Dibromo-4-iodotoluene is an organic compound with the molecular formula C7H5Br2I and a molecular weight of 375.83 g/mol . It is a derivative of toluene, where the hydrogen atoms at positions 3 and 5 on the benzene ring are replaced by bromine atoms, and the hydrogen atom at position 4 is replaced by an iodine atom. This compound is used in various chemical research and industrial applications due to its unique reactivity and properties.

Scientific Research Applications

3,5-Dibromo-4-iodotoluene is used in various scientific research applications, including:

    Chemistry: As a building block in organic synthesis, it is used to create more complex molecules through coupling and substitution reactions.

    Biology: It is used in the synthesis of biologically active compounds and pharmaceuticals.

    Medicine: It serves as an intermediate in the production of drugs and therapeutic agents.

    Industry: It is used in the manufacture of specialty chemicals, agrochemicals, and materials science research.

Safety and Hazards

3,5-Dibromo-4-iodotoluene is classified under the GHS07 hazard class . It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fumes/gas/mist/vapors/spray and washing thoroughly after handling .

Preparation Methods

Synthetic Routes and Reaction Conditions

3,5-Dibromo-4-iodotoluene can be synthesized through several methods. One common synthetic route involves the bromination and iodination of toluene derivatives. For example, starting from 4-methylaniline hydrochloride, the compound can be synthesized through a series of bromination and iodination reactions . The reaction conditions typically involve the use of bromine and iodine reagents in the presence of catalysts and solvents to facilitate the halogenation process.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale halogenation processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3,5-Dibromo-4-iodotoluene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form carbon-carbon bonds.

    Oxidation and Reduction Reactions: The methyl group on the benzene ring can undergo oxidation to form carboxylic acids or reduction to form alkanes.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Coupling Reactions: Palladium catalysts, along with bases like potassium carbonate, are used in solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF).

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are used.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.

Major Products Formed

    Substitution Reactions: Products with various functional groups replacing the bromine or iodine atoms.

    Coupling Reactions: Biaryl compounds or other complex organic molecules.

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alkanes or alcohols.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dibromo-4-chlorotoluene: Similar structure but with a chlorine atom instead of iodine.

    3,5-Dibromo-4-fluorotoluene: Similar structure but with a fluorine atom instead of iodine.

    3,5-Dibromo-4-methyltoluene: Similar structure but with a methyl group instead of iodine.

Uniqueness

3,5-Dibromo-4-iodotoluene is unique due to the presence of both bromine and iodine atoms, which provide distinct reactivity and selectivity in chemical reactions. The iodine atom, being larger and more polarizable, offers different reactivity compared to chlorine or fluorine, making this compound valuable in specific synthetic applications where such properties are desired.

Properties

IUPAC Name

1,3-dibromo-2-iodo-5-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Br2I/c1-4-2-5(8)7(10)6(9)3-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLVXYJATBIXIPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)Br)I)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Br2I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00384231
Record name 3,5-Dibromo-4-iodotoluene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00384231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

375.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175278-10-1
Record name 3,5-Dibromo-4-iodotoluene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00384231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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